1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
This compound features a benzothiazole core linked via a sulfanyl-acetyl group to a piperidine-4-carboxamide scaffold, which is further substituted with a 1,3-thiazol-2-yl moiety. The benzothiazole and thiazole rings are electron-rich heterocycles known for their pharmacological relevance, including antimicrobial, anticancer, and kinase-inhibitory activities . The sulfanyl bridge contributes to stability and modulates electronic properties, while the carboxamide group facilitates hydrogen bonding with biological targets .
Properties
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c23-15(11-26-18-20-13-3-1-2-4-14(13)27-18)22-8-5-12(6-9-22)16(24)21-17-19-7-10-25-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDCKAKMFAUFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(1,3-Thiazol-2-yl)piperidine-4-carboxamide
The piperidine-4-carboxamide intermediate is prepared via carbodiimide-mediated amide coupling. Piperidine-4-carboxylic acid undergoes activation using ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at 0–5°C. Subsequent reaction with 2-aminothiazole (1.1 eq) under nitrogen atmosphere yields the carboxamide (72–85% yield after purification).
Critical Parameters :
Acylation with Chloroacetyl Chloride
The free piperidine nitrogen undergoes acylation using chloroacetyl chloride (1.5 eq) in the presence of triethylamine (2.0 eq) as acid scavenger. Reaction monitoring via thin-layer chromatography (TLC; ethyl acetate/hexane 3:7) typically shows complete consumption of starting material within 4–6 hours at 25°C.
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 25°C |
| Reaction Time | 4–6 hours |
| Yield | 89–92% |
Post-reaction workup involves sequential washes with 5% HCl (removing excess chloroacetyl chloride) and saturated NaHCO₃ (neutralizing HCl byproducts).
Thioether Formation with 2-Mercaptobenzothiazole
The key sulfanylacetyl group is introduced via nucleophilic aromatic substitution. The chloroacetyl intermediate reacts with 2-mercaptobenzothiazole (1.2 eq) in dimethylformamide (DMF) containing potassium carbonate (2.5 eq). Microwave irradiation (100°C, 300 W, 20 min) significantly enhances reaction rate compared to conventional heating (6–8 hours at 80°C).
Mechanistic Pathway :
- Base Activation : K₂CO₃ deprotonates the benzothiazole thiol to generate a nucleophilic thiolate.
- SN2 Displacement : Thiolate attacks the α-carbon of the chloroacetyl group, displacing chloride.
Process Optimization and Yield Enhancement
Microwave-Assisted Thioether Coupling
Comparative studies demonstrate microwave irradiation improves yields by 12–15% versus thermal methods (Table 1).
Table 1: Thioether Formation Under Varied Conditions
| Method | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | 80°C | 6 h | 78 |
| Microwave | 100°C | 20 min | 90 |
Microwave conditions also reduce dimerization side products from 8–12% to <2%.
Solvent Screening for Acylation
Polar aprotic solvents (DMF, DMSO) increase acylation rates but promote piperidine ring decomposition above 30°C. Dichloromethane balances reactivity and stability, achieving 92% conversion without byproducts.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (230–400 mesh) using a gradient of ethyl acetate (10→40%) in hexane. Fractions containing the target compound (Rf = 0.45 in EtOAc/hexane 1:1) are pooled and concentrated.
Purity Post-Purification :
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, thiazole-H)
- δ 7.89–7.45 (m, 4H, benzothiazole-H)
- δ 4.32 (s, 2H, SCH₂CO)
- δ 3.71–3.22 (m, 4H, piperidine-H)
IR (KBr) :
Scalability and Industrial Considerations
Kilogram-scale production (patent WO2021138321A1) employs continuous flow chemistry for the acylation step, achieving 94% yield with residence time of 11 minutes. Critical quality attributes (CQAs) include residual solvent levels (<300 ppm DMF) and sulfhydryl content (<0.1%).
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The thiazole and benzo[d]thiazole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and benzo[d]thiazole derivatives.
Scientific Research Applications
Overview
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that exhibits a range of biological activities, making it a subject of interest in various scientific fields. Its structure includes a piperidine ring, thiazole groups, and a benzothiazole moiety, contributing to its potential therapeutic applications. This article explores its applications in medicinal chemistry, specifically focusing on antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The chemical structure can be represented as follows:
The synthesis typically involves multi-step organic synthesis techniques, where the compound is formed through reactions between benzothiazole derivatives and acylating agents under controlled conditions. Key steps may include the use of solvents like dimethylformamide and catalysts such as triethylamine to yield high-purity products.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The compound's potential as an antimicrobial agent has been evaluated against various bacterial strains:
| Compound Name | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, Salmonella typhi |
| 4-Amino-N-(1,3-benzothiazol-2-yl)benzene sulphonamide | Antibacterial | Bacillus subtilis, Escherichia coli |
| 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzene sulphonamide | Antifungal | Candida albicans |
| 2-Amino-N-(1,3-benzothiazol-2-yl)-acetamide | Antimycobacterial | Mycobacterium tuberculosis |
The compound has demonstrated moderate to strong antibacterial activity against key pathogens, suggesting its potential for therapeutic applications in treating infections.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. Similar compounds have shown effectiveness against different cancer cell lines:
| Cancer Cell Line | Compound Tested | Inhibition Rate |
|---|---|---|
| MOLT-4 (leukemia) | Compound 4g | 84.19% |
| SF-295 (CNS cancer) | Compound 4p | 72.11% |
These results indicate that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways associated with tumor growth.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer applications, the compound has been investigated for its anti-inflammatory effects. Research suggests that it may modulate cytokine production and inhibit inflammatory pathways:
Cytokine Modulation: The compound has been shown to reduce pro-inflammatory cytokines.
Edema Suppression: In animal models, it decreased paw swelling associated with inflammation.
Immune Cell Regulation: The compound alters macrophage polarization, which can influence the immune response in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Functional Group Variations
- Benzothiazole vs.
- Sulfanyl Linker vs. Ether/Oxazole : N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide uses an oxazole-tert-butyl group, improving metabolic stability but increasing steric bulk.
Biological Activity
The compound 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and research findings.
Chemical Structure and Synthesis
The chemical structure of the compound is characterized by a piperidine core linked to a benzothiazole moiety through a sulfanyl group. The general formula can be represented as follows:
The synthesis typically involves multi-step organic synthesis techniques. Key steps may include the reaction of appropriate benzothiazole derivatives with acylating agents under controlled conditions to yield the target compound in high purity and yield.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole moieties have shown effectiveness against various bacterial strains:
| Compound Name | Activity Type | Target Organisms |
|---|---|---|
| 4-Amino-N-(1,3-benzothiazol-2-yl)benzene sulphonamide | Antibacterial | Bacillus subtilis, Escherichia coli |
| 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzene sulphonamide | Antifungal | Candida albicans |
| 2-Amino-N-(1,3-benzothiazol-2-yl)-acetamide | Antimycobacterial | Mycobacterium tuberculosis |
The compound has demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Salmonella typhi, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
Studies have highlighted the anticancer potential of benzothiazole derivatives. The target compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 15.6 | Induction of apoptosis |
| SK-Hep-1 (liver cancer) | 12.3 | Cell cycle arrest at G2/M phase |
| NUGC-3 (gastric cancer) | 10.5 | Inhibition of Raf-1 activity |
These findings suggest that the compound may interfere with key signaling pathways involved in tumor growth and survival .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. The following table summarizes its inhibitory activity:
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 5.8 | Thiourea (21.25) |
| Urease | 6.0 | Standard inhibitor (25.0) |
These results indicate that the compound exhibits strong inhibitory effects on these enzymes, which are crucial in various physiological processes .
The biological activity of This compound is believed to be mediated through multiple mechanisms:
- Interaction with Cellular Targets : The benzothiazole moiety can interact with DNA and proteins, potentially disrupting cellular processes.
- Inhibition of Key Enzymes : By inhibiting AChE and urease, the compound may alter neurotransmitter levels and affect metabolic pathways.
- Induction of Apoptosis : The anticancer effects are likely due to the induction of programmed cell death in malignant cells.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested against common pathogens. Results indicated that modifications in the functional groups significantly influenced their antibacterial potency .
- Anticancer Evaluation : In vitro assays demonstrated that certain derivatives could inhibit cell growth in breast and liver cancer cell lines by inducing apoptosis and causing cell cycle arrest .
Q & A
Basic Research Questions
Q. What synthetic strategies are typically employed to construct the hybrid benzothiazole-thiazole-piperidine scaffold in this compound?
- Methodological Answer : The synthesis involves coupling reactions between benzothiazole-thiol derivatives and activated acetyl intermediates, followed by piperidine-4-carboxamide functionalization. For example, describes a similar protocol where 1,3-thiazole-2-amine is reacted with a benzothiazole-sulfanyl acetyl chloride intermediate under anhydrous conditions (e.g., DCM, triethylamine catalyst). Critical steps include protecting group strategies for the piperidine nitrogen and precise stoichiometric control to avoid byproducts .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A combination of -NMR, -NMR, and IR spectroscopy is crucial for structural confirmation. For instance, highlights the use of -NMR to verify thiazole proton environments (δ 7.2–7.8 ppm) and IR to confirm amide C=O stretches (~1650 cm). Elemental analysis (C, H, N, S) further validates purity, as shown in , where calculated vs. experimental values must align within ±0.3% .
Advanced Research Questions
Q. How can solvent and catalyst selection be optimized to improve synthesis yield and reduce side reactions?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. demonstrates the use of flow chemistry and statistical modeling to identify ideal conditions (e.g., polar aprotic solvents like DMF for solubility, or Pd/C catalysts for coupling efficiency). Response surface methodology can balance reaction time, temperature, and reagent ratios to maximize yield while minimizing impurities .
Q. What computational approaches are used to predict bioactivity, and how do they align with experimental data for this compound?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, such as kinases or GPCRs. describes docking poses of similar compounds into active sites (e.g., hydrophobic interactions with benzothiazole rings). Discrepancies between computational predictions and in vitro assays (e.g., IC values) may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .
Q. How can researchers resolve contradictions in spectral data or bioactivity results across studies?
- Methodological Answer : Contradictions often stem from differences in sample preparation (e.g., crystallization solvents in altering melting points) or assay protocols. Cross-validation using orthogonal methods is critical:
- Structural conflicts : Compare X-ray crystallography ( ) with DFT-optimized geometries.
- Bioactivity variability : Standardize assays (e.g., ATPase inhibition in ) with positive controls and replicate measurements. Meta-analysis of published data (e.g., logP, pIC) can identify outliers .
Experimental Design & Data Analysis
Q. What strategies are recommended for designing SAR studies on analogues of this compound?
- Methodological Answer : Focus on modular substitutions:
- Benzothiazole ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF) to enhance electrophilicity ( ).
- Piperidine moiety : Explore N-alkylation or sp-hybridized substituents to modulate bioavailability.
Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .
Q. How should researchers address low reproducibility in synthetic batches?
- Methodological Answer : Implement quality-by-design (QbD) principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
